molecular formula C9H19ClN2O B11720140 {6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride

{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride

Cat. No.: B11720140
M. Wt: 206.71 g/mol
InChI Key: YJJXQQXFUHAEMT-UHFFFAOYSA-N
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Description

{6-Oxaspiro[45]decan-9-yl}hydrazine hydrochloride is a chemical compound with the molecular formula C9H18N2O·HCl It is known for its unique spirocyclic structure, which includes a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride typically involves the reaction of a spirocyclic ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the hydrazine derivative upon treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form hydrazine derivatives.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various hydrazine derivatives, spirocyclic oxides, and substituted spiro compounds.

Scientific Research Applications

{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • {6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride
  • {6-Oxaspiro[4.5]decan-9-yl}hydrazine

Uniqueness

{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride is unique due to its specific spirocyclic structure and the presence of a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

6-oxaspiro[4.5]decan-9-ylhydrazine;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c10-11-8-3-6-12-9(7-8)4-1-2-5-9;/h8,11H,1-7,10H2;1H

InChI Key

YJJXQQXFUHAEMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CCO2)NN.Cl

Origin of Product

United States

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